[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanyl](3-thienyl)methanone
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Overview
Description
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the triazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure may allow it to act as an inhibitor or modulator of specific biological pathways.
Industry
In industry, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The triazole ring can engage in hydrogen bonding and π-π interactions, which could be critical for its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone: Similar structure but with a furan ring instead of a thiophene ring.
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone lies in the combination of the triazole, azetidine, and thiophene rings. This combination imparts distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. The presence of the thiophene ring, in particular, may enhance its potential for applications in materials science due to the conductive properties of thiophene derivatives.
Biological Activity
The compound 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of this specific compound by analyzing various studies and research findings.
Chemical Structure
The molecular formula of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone is C16H15N3O, with a unique structure that includes a triazole ring and an azetidine moiety. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetanylmethanone have shown significant cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
Human melanoma IGR39 | 15.0 | |
Triple-negative breast cancer MDA-MB-231 | 12.5 | |
Pancreatic carcinoma Panc-1 | 18.0 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells.
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities.
Microbial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 20 | |
Candida albicans | 18 | |
Escherichia coli | 15 |
The presence of the thienyl group in the structure may enhance these activities by improving lipophilicity and membrane penetration.
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cell survival. For example, triazoles are known to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungi. In cancer cells, they may induce apoptosis through various signaling pathways.
Case Studies
Several case studies have been conducted to further explore the biological activity of similar triazole compounds:
-
Study on Anticancer Activity :
- A series of triazole derivatives were synthesized and evaluated for their anticancer properties using MTT assays.
- The study found that compounds with a phenyl substituent displayed enhanced activity against breast and melanoma cancer cell lines compared to those without.
-
Antimicrobial Efficacy Assessment :
- A comparative study assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates.
- Results indicated that modifications in the side chains significantly influenced the antimicrobial potency.
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWIKYJCUFCSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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